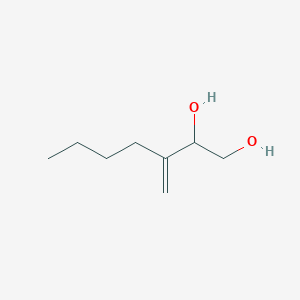

1,2-Heptanediol, 3-methylene-

Description

1,2-Heptanediol (CAS 3710-31-4) is a straight-chain alkanediol with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol. It is characterized by two hydroxyl groups (-OH) at the 1st and 2nd carbon positions of a seven-carbon alkyl chain. Key physical properties include a density of 0.947 g/cm³, boiling point of 226.6°C, and low water solubility compared to shorter-chain 1,2-alkanediols .

This compound is utilized in pharmaceutical and cosmetic formulations as a penetration modifier, stabilizer, and humectant. Its longer hydrocarbon chain confers unique solubility and skin interaction properties, making it valuable for controlled drug delivery and polyurethane production .

Properties

CAS No. |

375843-98-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-methylideneheptane-1,2-diol |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-7(2)8(10)6-9/h8-10H,2-6H2,1H3 |

InChI Key |

KFAOGKKVHLIVEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)C(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Heptanediol, 3-methylene- can be synthesized through various methods. One common approach involves the ring-opening metathesis polymerization (ROMP) of diol-derived monomers. This method uses second-generation Grubbs’ catalyst to polymerize the monomers into cross-linked structures within minutes . Another method involves the reaction of 5-norbornene-2-carboxylic acid with diols, including 1,7-heptanediol, to form the desired compound .

Industrial Production Methods

Industrial production of 1,2-Heptanediol, 3-methylene- typically involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Heptanediol, 3-methylene- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

1,2-Heptanediol, 3-methylene- has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of bio-based thermosets and other materials with desirable properties.

Mechanism of Action

The mechanism of action of 1,2-Heptanediol, 3-methylene- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methylene group can participate in various chemical reactions, contributing to the compound’s overall reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

1,2-Heptanediol belongs to the 1,2-alkanediol family, which includes compounds with varying chain lengths (C3–C10). Below is a comparative analysis of its properties against shorter- and longer-chain analogs:

| Compound (Chain Length) | Water Solubility | Penetration Effect | Skin Retention (%) | Key Applications |

|---|---|---|---|---|

| 1,2-Propanediol (C3) | High | No effect | ~8.8% | Solvent, humectant |

| 1,2-Butanediol (C4) | Moderate | Enhancer | ~2.8% | Drug delivery, antifreeze |

| 1,2-Pentanediol (C5) | Moderate | Enhancer | ~3.5% | Cosmetic preservative |

| 1,2-Hexanediol (C6) | Low | Retardant | ~15% | Antimicrobial, stabilizer |

| 1,2-Heptanediol (C7) | Very Low | Retardant | ~15% | Controlled release, polyurethanes |

| 1,2-Octanediol (C8) | Insoluble | Retardant | N/A | Industrial coatings |

Data derived from in vitro studies using metronidazole (MTZ) formulations and solubility analyses

Key Findings:

Chain Length vs. Penetration Effect :

- C3–C5 Diols : Act as penetration enhancers by disrupting skin lipid bilayers, reducing MTZ skin retention (e.g., 1,2-butanediol decreased retention to 2.8% vs. 8.8% for controls) .

- C6–C7 Diols : Exhibit retardation effects , increasing lag time (Tₗₐ₉) by 2–3 hours and reducing flux values. For example, 1,2-heptanediol formulations showed 15% skin retention, similar to controls, indicating minimal systemic absorption .

Water Solubility :

Solubility decreases with chain length due to increased hydrophobicity. 1,2-Heptanediol’s low solubility necessitates lower concentrations (1%) in formulations compared to C3–C6 diols (4%) .Synergistic Effects with 1,4-Cyclohexanediol : Combining 1,2-heptanediol with 1,4-cyclohexanediol amplifies its retardation effect, making it suitable for sustained-release topical products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.